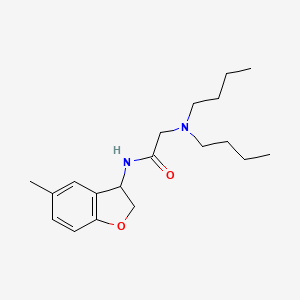
2-(dibutylamino)-N-(5-methyl-2,3-dihydrobenzofuran-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(dibutylamino)-N-(5-methyl-2,3-dihydrobenzofuran-3-yl)acetamide is an organic compound with a complex structure It features a dibutylamino group, a benzofuran ring, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dibutylamino)-N-(5-methyl-2,3-dihydrobenzofuran-3-yl)acetamide typically involves multiple steps. One common route starts with the preparation of the benzofuran ring, followed by the introduction of the dibutylamino group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(dibutylamino)-N-(5-methyl-2,3-dihydrobenzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
2-(dibutylamino)-N-(5-methyl-2,3-dihydrobenzofuran-3-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-(dibutylamino)-N-(5-methyl-2,3-dihydrobenzofuran-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(dibutylamino)-N-(5-methyl-2,3-dihydrobenzofuran-3-yl)acetamide include other benzofuran derivatives and acetamide-containing molecules. Examples include:
- 2-(diethylamino)-N-(5-methyl-2,3-dihydrobenzofuran-3-yl)acetamide
- 2-(dibutylamino)-N-(5-ethyl-2,3-dihydrobenzofuran-3-yl)acetamide
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with various molecular targets, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
105801-56-7 |
|---|---|
Formule moléculaire |
C19H30N2O2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
2-(dibutylamino)-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C19H30N2O2/c1-4-6-10-21(11-7-5-2)13-19(22)20-17-14-23-18-9-8-15(3)12-16(17)18/h8-9,12,17H,4-7,10-11,13-14H2,1-3H3,(H,20,22) |
Clé InChI |
BMDWCJIWWRCRDF-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CC(=O)NC1COC2=C1C=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


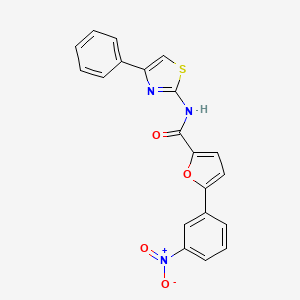
![Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)-](/img/structure/B15210708.png)
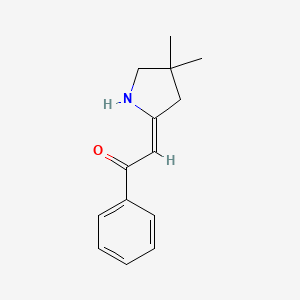
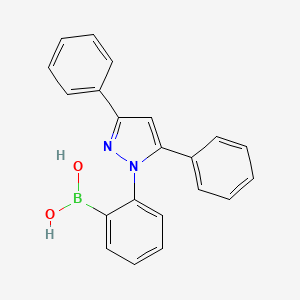



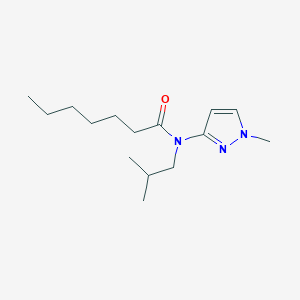
![2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15210756.png)

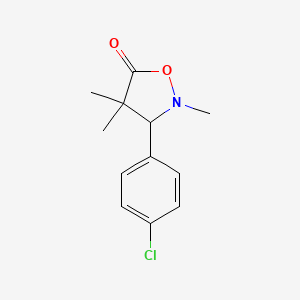
![1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one](/img/structure/B15210778.png)


